2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide

Physicochemical property comparison Drug-likeness Medicinal chemistry SAR

Procure CAS 921492-49-1, a 2-ureido-thiazole-4-acetamido-benzamide with a 2-methoxyphenyl urea and 2-substituted benzamide—regioisomeric configuration distinct from the 4-substituted analog (CAS 921491-19-2 / 921491-77-2). This ortho-methoxy motif alters conformational landscapes for non-equivalent CDK/cyclin kinase engagement. Ideal for oncology-focused SAR, ADME matched-pair analyses, and synthetic methodology development where scaffold-specific purity is non-negotiable. Secure this reference-grade compound to eliminate uncontrolled variables in kinase inhibition assays.

Molecular Formula C20H19N5O4S
Molecular Weight 425.46
CAS No. 921492-49-1
Cat. No. B2735877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide
CAS921492-49-1
Molecular FormulaC20H19N5O4S
Molecular Weight425.46
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N
InChIInChI=1S/C20H19N5O4S/c1-29-16-9-5-4-8-15(16)24-19(28)25-20-22-12(11-30-20)10-17(26)23-14-7-3-2-6-13(14)18(21)27/h2-9,11H,10H2,1H3,(H2,21,27)(H,23,26)(H2,22,24,25,28)
InChIKeyGJQUVFVCSFTVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 25 mg / 50 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide (CAS 921492-49-1): Compound Identity, Class, and Procurement-Relevant Characteristics


2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide (CAS 921492-49-1) is a synthetic small molecule (MW 425.5 g/mol; molecular formula C₂₀H₁₉N₅O₄S) belonging to the 2-ureido-1,3-thiazole class of heterocyclic compounds [1]. Its structure incorporates a central thiazole ring bearing a 2-methoxyphenyl urea moiety at the 2-position and an acetamido-benzamide side chain at the 4-position [1]. The compound falls within a broader patent family of 2-ureido-thiazole derivatives disclosed as cyclin-dependent kinase (CDK)/cyclin inhibitors with antitumor activity, where the 2-ureido-thiazole core is the pharmacophoric scaffold [2]. It is catalogued under PubChem CID 41211598 and is available from multiple specialty chemical suppliers for research use [1].

Why Generic Substitution Fails for 2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide (CAS 921492-49-1) in Research Procurement


Within the 2-ureido-thiazole-4-acetamido-benzamide chemotype, seemingly minor modifications to the N′-aryl urea substituent or the benzamide regioisomeric position produce compounds with distinct molecular recognition profiles that are not interchangeable. The 2-methoxyphenyl group introduces a sterically demanding ortho-substituent capable of engaging in intramolecular hydrogen bonding and altering the conformational landscape of the urea linkage compared to unsubstituted phenyl (CAS 921491-19-2) or p-tolyl (CAS 921491-77-2) analogs [1]. Furthermore, the 2-substituted benzamide in the target compound positions the primary carboxamide for distinct hydrogen-bonding geometry relative to the 4-substituted regioisomer . These structural differences translate into divergent computed physicochemical descriptors and, based on class-level kinase inhibition data, are expected to produce non-equivalent target engagement profiles [2]. Substituting any close analog without experimental validation risks introducing uncontrolled variables into structure–activity relationship (SAR) studies or biological assays.

Quantitative Differentiation Evidence for 2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide (CAS 921492-49-1) vs. Closest Analogs


Ortho-Methoxy Substitution on the N′-Phenyl Urea: Computed Lipophilicity and Hydrogen-Bonding Divergence vs. Unsubstituted Phenyl and p-Tolyl Analogs

The 2-methoxyphenyl substituent in the target compound (CAS 921492-49-1) produces a computed XLogP3 of 2.1, compared to 2.0 for the unsubstituted phenyl analog (CAS 921491-19-2) and 2.5 for the p-tolyl analog (CAS 921491-77-2) [1]. The target compound possesses 4 hydrogen bond donors (HBD) and 6 hydrogen bond acceptors (HBA), whereas the p-tolyl analog (C₂₀H₁₉N₅O₃S, MW 409.5) has only 5 HBA due to the absence of the methoxy oxygen [1]. The ortho-methoxy group introduces an additional rotatable bond (7 vs. 6 in the p-tolyl analog) and a conformational restraint through potential intramolecular NH···O hydrogen bonding within the urea–aryl junction, a feature absent in both the phenyl and p-tolyl comparators [1]. These property differences are relevant for predicting membrane permeability, solubility, and protein-binding site compatibility in kinase inhibitor design [2].

Physicochemical property comparison Drug-likeness Medicinal chemistry SAR

Regioisomeric Differentiation: 2-Benzamide vs. 4-Benzamide Substitution Pattern

The target compound (CAS 921492-49-1) features the acetamido-benzamide moiety attached via the 2-position of the benzamide ring, in contrast to its 4-substituted regioisomer, 4-(2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide . The 2-substitution places the primary carboxamide group in proximity to the acetamido linker, creating the potential for an intramolecular hydrogen bond between the benzamide –CONH₂ and the adjacent acetamido –NH–, which can stabilize a pseudo-cyclic conformation [1]. The 4-substituted regioisomer lacks this possibility due to the para relationship. This conformational distinction may influence the presentation of the terminal benzamide to kinase hinge regions or allosteric pockets, a critical determinant of binding pose and selectivity in 2-ureido-thiazole CDK inhibitors [2]. No direct biochemical comparison of these two regioisomers has been published in the peer-reviewed literature; this represents a class-level inference based on established medicinal chemistry principles for benzamide-containing kinase inhibitors [1][2].

Regioisomer comparison Hydrogen-bonding geometry Kinase inhibitor design

Class-Level Kinase Inhibition: CDK/Cyclin Antitumor Activity of the 2-Ureido-Thiazole Scaffold

The 2-ureido-1,3-thiazole scaffold, of which the target compound is a derivative, has been explicitly characterized in the patent literature as possessing cyclin-dependent kinase (CDK)/cyclin inhibitory activity, providing a mechanistic basis for antiproliferative and antitumor effects [1]. The lead patent (WO2000026203A1 / US6863647) establishes that 2-ureido-thiazoles act via direct inhibition of cdk/cyclin kinase activity, leading to cell cycle arrest and apoptosis in tumor cells [1]. A later study (Li et al., 2016) on 2-(3-phenyl)ureidothiazol-4-formamide derivatives—close structural relatives of the target compound—demonstrated dual VEGFR-2 and PI3Kα kinase inhibition with antiproliferative activity against MDA-MB-231 (breast) and HepG2 (liver) cancer cell lines, using sorafenib as a positive control; compound 6i showed moderate inhibition of both kinases [2]. Critically, no IC₅₀, Kd, or cellular GI₅₀ data for the specific compound CAS 921492-49-1 have been reported in peer-reviewed primary literature as of the search date [3]. The quantitative kinase inhibition profile of this compound relative to specific in-class comparators remains uncharacterized in the public domain.

CDK inhibitor Cell cycle arrest Antitumor Kinase inhibition

Molecular Complexity and Synthetic Accessibility: Structural Uniqueness vs. Simpler 2-Ureido-Thiazole Congeners

The target compound (MW 425.5, 20 heavy atoms, 7 rotatable bonds) possesses greater molecular complexity than many simpler 2-ureido-thiazole derivatives exemplified in the foundational patent literature, such as N-(5-isopropyl-1,3-thiazol-2-yl)-N′-(2-methoxy-phenyl)-urea (MW ~277, compound 38 in WO2000026203A1) [1]. The addition of the 4-acetamido-benzamide side chain at the thiazole 4-position extends the scaffold, increasing the number of hydrogen bond donors and acceptors available for target engagement from 3 HBD/4 HBA in the simpler ureido-thiazole core to 4 HBD/6 HBA in the target compound [2]. This increased functionality is consistent with a 'lead-like' to 'drug-like' evolution strategy in medicinal chemistry, where the acetamido-benzamide extension is intended to capture additional binding interactions within the kinase ATP-binding cleft or adjacent allosteric sites [1]. Users seeking a more elaborated 2-ureido-thiazole scaffold for SAR expansion studies would select this compound over the simpler mono-ureido-thiazole building blocks [1][2].

Synthetic chemistry Molecular complexity Chemical space Lead optimization

Optimal Research Application Scenarios for 2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide (CAS 921492-49-1)


CDK/Cyclin Kinase Inhibitor Hit-to-Lead and SAR Expansion Programs

The compound's 2-ureido-thiazole scaffold is established in the patent literature as a CDK/cyclin kinase inhibitor chemotype [1]. Researchers engaged in oncology-focused kinase inhibitor discovery may procure this compound as an advanced starting point for SAR studies, leveraging the ortho-methoxyphenyl urea motif (which has demonstrated utility in kinase hinge-binding in the related ureidobenzothiazole series [2]) and the acetamido-benzamide extension for additional binding interactions. The compound is appropriate for in vitro kinase panel screens and cellular antiproliferation assays to generate the compound-specific quantitative data currently absent from the public domain.

Regioisomeric Probe for Benzamide Geometry–Activity Relationship Studies

The 2-substituted benzamide configuration distinguishes this compound from the 4-substituted regioisomer in terms of potential intramolecular hydrogen bonding and conformational preference. Researchers investigating how benzamide presentation affects kinase binding pose or selectivity may use this compound alongside its 4-substituted regioisomer in parallel biochemical and biophysical assays (e.g., SPR, ITC, X-ray co-crystallography) to establish the regioisomeric contribution to target engagement.

Physicochemical Property Benchmarking in 2-Ureido-Thiazole Chemical Space

With a computed XLogP3 of 2.1, 4 HBD, and 6 HBA [3], the compound occupies a defined region of oral drug-like chemical space. It can serve as a reference point in matched molecular pair analyses comparing the impact of ortho-methoxy substitution (vs. phenyl, p-tolyl, or 4-methoxy) on in vitro ADME parameters such as kinetic solubility, PAMPA permeability, and microsomal stability, particularly in the context of optimizing the 2-ureido-thiazole series for lead-like properties.

Synthetic Methodology Development for 2,4-Disubstituted Thiazole Derivatives

The compound's synthetic route involves sequential functionalization of the thiazole core: urea formation at the 2-amino position followed by acetamide coupling at the 4-position [1]. This scaffold can be employed as a model substrate for developing or optimizing synthetic methodologies—such as chemoselective acylation, urea coupling, or late-stage functionalization—relevant to the broader 2,4-disubstituted thiazole chemical class.

Quote Request

Request a Quote for 2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.